

3-Aminopropyltriethoxysilane (APTES): A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminopropyltriethoxysilane

Cat. No.: B15543147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety information for **3-Aminopropyltriethoxysilane (APTES)**, a widely used organosilane in surface modification and bioconjugation. This document synthesizes critical data from safety data sheets (SDS) and toxicological assessments to ensure safe handling and informed use in research and development.

Chemical and Physical Properties

3-Aminopropyltriethoxysilane is a versatile molecule with a primary amine and hydrolyzable ethoxysilyl groups, enabling it to act as a molecular bridge between inorganic and organic materials.^[1] Its key physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	919-30-2	[2] [3]
Molecular Formula	C9H23NO3Si	[2]
Molecular Weight	221.37 g/mol	[4]
Appearance	Colorless to slightly yellowish liquid	[1]
Odor	Amine-like	[1]
Boiling Point	217 °C at 101.3 kPa	
Melting Point	-70 °C	
Flash Point	93 °C (closed cup)	
Auto-ignition Temperature	270 °C at 100.93 - 101.07 kPa	
Density	0.946 - 0.95 g/cm ³ at 20-25 °C	[3]
Vapor Pressure	1.7 Pa at 20 °C	
Solubility in Water	Reacts with water (hydrolyzes)	[5] [6]
log Pow (Octanol/Water Partition Coefficient)	1.7 at 20 °C	[7]

Hazard Identification and Classification

APTES is classified as a hazardous substance with the potential to cause significant health effects upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Sub-category 1B	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage
Flammable Liquids	Category 4	H227: Combustible liquid

Signal Word: Danger

Hazard Pictograms:

- Corrosion
- Health Hazard
- Exclamation Mark

Toxicological Information

The toxicity of **3-Aminopropyltriethoxysilane** is attributed to its corrosive nature and the effects of its hydrolysis products, primarily ethanol and aminopropyl-silanetriol. The kidney has been identified as a target organ for toxicity following oral and dermal exposures.[\[8\]](#)

Acute Toxicity

Route	Species	Test	Result	Reference
Oral	Rat (male)	LD50	1,780 - 2.83 mL/kg bw	[2] [9]
Dermal	Rabbit (male/female)	LD50	3.8 - 4.29 mL/kg bw	[2] [9]
Inhalation	Rat (male)	LC50 (4-hour)	> 5 ppm (vapor) / > 7.35 mg/L (hydrolysate)	[8]

Skin and Eye Irritation

APTES is severely irritating to the skin and eyes.[\[8\]](#) Studies have shown it to be corrosive to the skin and cause irreversible eye damage.

Experimental Protocols

The toxicological data for **3-Aminopropyltriethoxysilane** are primarily derived from studies conducted according to standardized OECD guidelines. Below are summaries of the methodologies for key experiments.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential short-term hazards of a substance when applied to the skin.
[\[10\]](#)

- Test Species: Typically adult rats or rabbits.[\[10\]](#)[\[11\]](#)
- Procedure: A single dose of the test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours using a porous gauze dressing.[\[10\]](#)[\[12\]](#) The initial dose is selected based on expected toxicity.[\[11\]](#)[\[13\]](#)
- Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[\[10\]](#) Body weight is recorded weekly.[\[10\]](#)
- Endpoint: The LD50 (median lethal dose) is calculated, and a gross necropsy is performed on all animals at the end of the study.[\[10\]](#)

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline evaluates the health hazards from short-term exposure to an inhaled substance.
[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Test Species: Typically adult rats.[\[17\]](#)

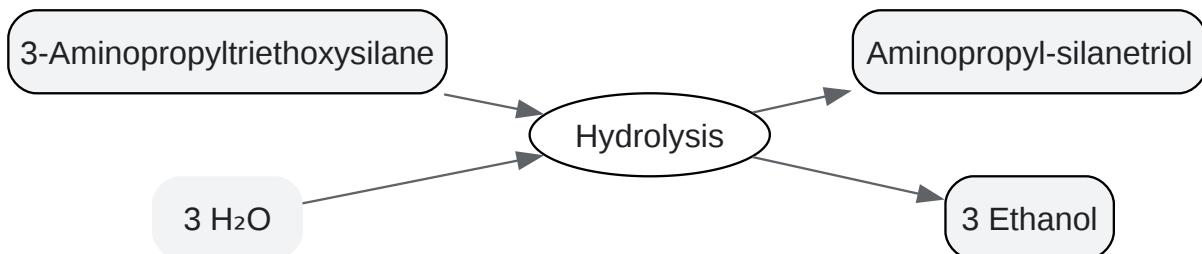
- Procedure: Two main protocols exist: a traditional LC50 test and a Concentration x Time (C x t) protocol.[14][15][17] In the traditional method, animals are exposed to at least three concentrations for a fixed period, usually 4 hours.[14][15]
- Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[14][15][17] Detailed observations and weight measurements are recorded.[14][15]
- Endpoint: The LC50 (median lethal concentration) is determined, and a gross autopsy is performed.[14][15]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses localized skin irritation or corrosion from a single topical exposure.[18][19][20]

- Test Species: Albino rabbit is the preferred species.[19][21]
- Procedure: A single 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a small area of skin (approx. 6 cm²) for 4 hours.[19][22] The test is initially performed on a single animal.[18]
- Observation: The skin is examined for erythema and edema at specified intervals over 14 days.[18][19]
- Endpoint: Skin reactions are scored to determine if the substance is an irritant or corrosive. [21][22]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

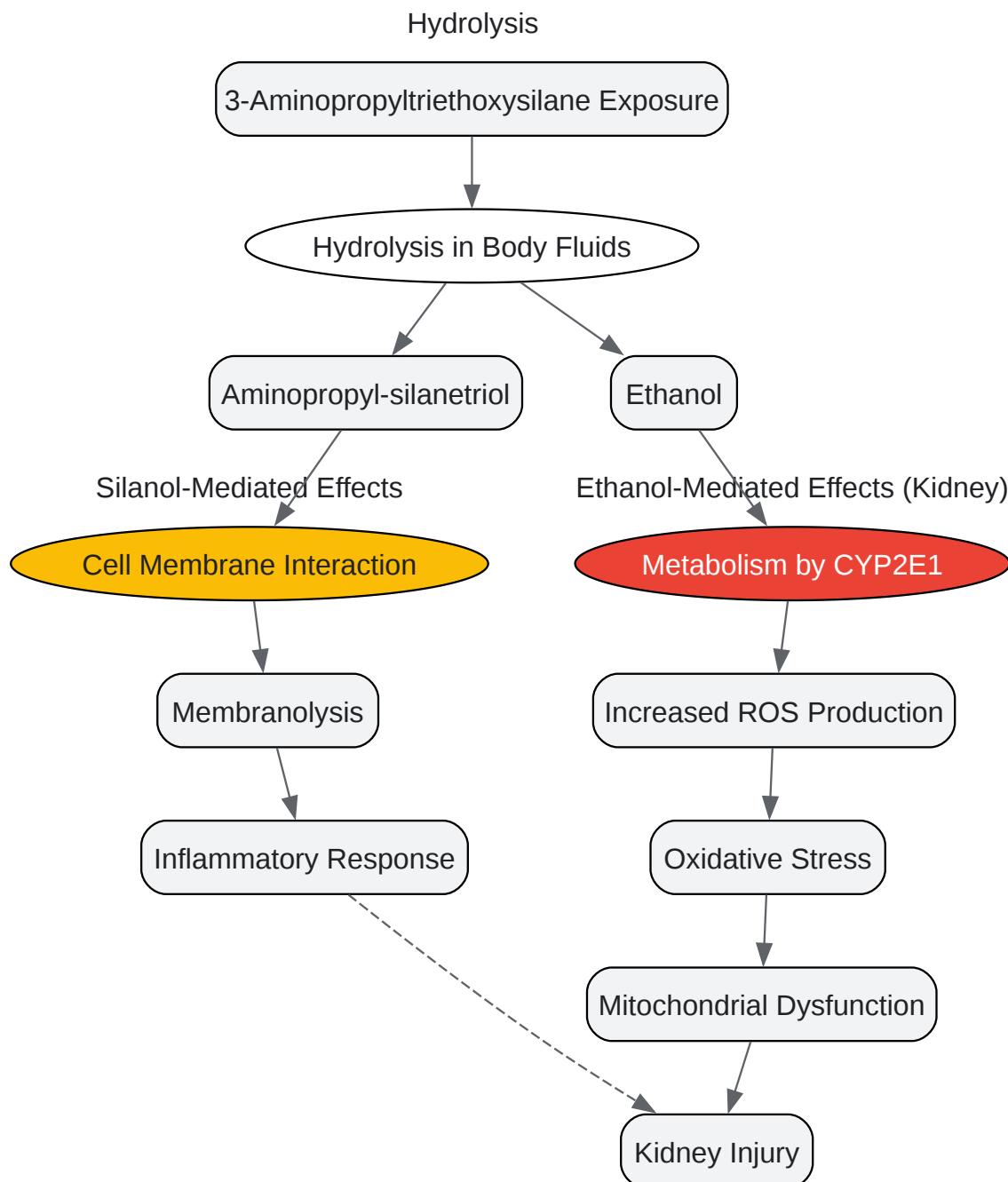

This guideline is used to identify substances that can cause acute eye irritation or corrosion. [23][24][25]

- Test Species: Albino rabbit is the preferred species.[24]
- Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal.[23][24][26] The other eye serves as a control.[23][24][26]

- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the conjunctiva, cornea, and iris.[24][26][27] The observation period can extend up to 21 days to assess reversibility.[23]
- Endpoint: Ocular lesions are scored to evaluate the degree of irritation or corrosion.[23][26]

Mechanism of Toxicity and Signaling Pathways

The toxicity of **3-Aminopropyltriethoxysilane** is closely linked to its hydrolysis in the presence of water. This reaction yields ethanol and aminopropyl-silanetriol. The toxicity observed is likely a composite of the effects of the parent compound and these hydrolysis products.


[Click to download full resolution via product page](#)

Caption: Hydrolysis of **3-Aminopropyltriethoxysilane**.

The proposed mechanism of toxicity involves two primary pathways stemming from its hydrolysis products:

- Silanol-Mediated Toxicity: The silanol groups on the aminopropyl-silanetriol are analogous to those on the surface of silica particles. Research on silica toxicity suggests that surface silanols, particularly "nearly free silanols," can interact with cell membranes, leading to membranolysis (disruption of the cell membrane).[28][29][30] This can trigger inflammatory responses.[28][29] The configuration and density of these silanol groups are critical determinants of toxicity.[29][31][32]
- Ethanol-Induced Organ Toxicity: Ethanol, the other hydrolysis product, is a known toxicant, particularly to the liver and kidneys.[33][34][35][36] In the kidney, ethanol metabolism via cytochrome P450 2E1 (CYP2E1) can lead to the production of reactive oxygen species

(ROS), inducing oxidative stress.[33][34][37] This oxidative stress can cause mitochondrial dysfunction, inflammation, and ultimately, kidney injury.[33][34][35][37]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **3-Aminopropyltriethoxysilane** toxicity.

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is essential when handling **3-Aminopropyltriethoxysilane**.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.[\[5\]](#)
- Respiratory Protection: Use in a well-ventilated area or with a NIOSH-certified respirator equipped with an organic vapor-amine gas cartridge.[\[5\]](#)

Handling

- Handle in a well-ventilated place.
- Avoid contact with skin, eyes, and clothing.[\[6\]](#)[\[9\]](#)
- Do not breathe vapors or mist.[\[7\]](#)
- Keep away from heat, sparks, and open flames.[\[5\]](#)
- Prevent the build-up of electrostatic charge.[\[9\]](#)

Storage

- Store in a cool, dry, and well-ventilated area.[\[7\]](#)[\[6\]](#)
- Keep containers tightly closed.[\[5\]](#)[\[6\]](#)
- It is moisture-sensitive; store under an inert gas like nitrogen.[\[6\]](#)

- Store away from incompatible materials such as strong oxidizing agents, acids, and moisture.[5][6]

First Aid Measures

In case of exposure, immediate action is critical.

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][6]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][6]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][5]
- Specific Hazards: Irritating fumes and organic acid vapors may develop when exposed to elevated temperatures or open flame.[5]
- Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[7]

Accidental Release

- Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.[7]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

- Containment and Cleaning: Absorb the spill with inert material (e.g., sand, earth) and dispose of it as hazardous waste in a suitable, closed container.[7][6]

This guide provides a summary of the key safety information for **3-Aminopropyltriethoxysilane**. It is imperative to consult the full Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for your specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-aminopropyl triethoxysilane, 919-30-2 [thegoodsentscompany.com]
- 2. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. 3-Aminopropyltriethoxysilane(919-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. louisville.edu [louisville.edu]
- 10. nucro-technics.com [nucro-technics.com]
- 11. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 13. oecd.org [oecd.org]
- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 15. eurolab.net [eurolab.net]

- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 22. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 23. nucro-technics.com [nucro-technics.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. Nearly free surface silanols are the critical molecular moieties that initiate the toxicity of silica particles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The puzzling issue of silica toxicity: are silanols bridging the gaps between surface states and pathogenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Safer-by-design flame-sprayed silicon dioxide nanoparticles: the role of silanol content on ROS generation, surface activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Chronic Ethanol Ingestion Induces Oxidative Kidney Injury through Taurine-inhibitable Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Alcohol Misuse and Kidney Injury: Epidemiological Evidence and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Alcohol induced effects on kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Aminopropyltriethoxysilane (APTES): A Comprehensive Safety and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543147#3-aminopropyltriethoxysilane-safety-data-sheet-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com